2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C30H27BO2S and its molecular weight is 462.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane, is a complex organic molecule. It has been found to interact with DNA-dependent protein kinase (DNA-PK) . DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks and plays a significant role in maintaining genomic stability .
Mode of Action
The compound acts as a potent inhibitor of DNA-PK . It binds to the active site of the enzyme, preventing it from catalyzing the phosphorylation of DNA and other proteins involved in the DNA repair process . This inhibition disrupts the normal function of DNA-PK, leading to an accumulation of DNA damage and potentially inducing cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA repair pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining (NHEJ) pathway, one of the major mechanisms cells use to repair double-strand breaks in DNA . This disruption can lead to an accumulation of DNA damage, which can trigger apoptosis, or programmed cell death .
Result of Action
The compound’s inhibition of DNA-PK leads to an accumulation of DNA damage . This can result in cell death, particularly in cancer cells, which often rely on DNA repair mechanisms to survive despite their high rates of DNA mutation . Therefore, the compound could potentially be used as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(3-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2S/c1-29(2)30(3,4)33-31(32-29)26-18-10-17-25-24-16-9-15-23(27(24)34-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGVICVAGYGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C(=CC=C4)C5=CC=CC(=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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